L-Arginine-1,2-13C2 hydrochloride
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Overview
Description
L-Arginine-1,2-13C2 hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is characterized by the presence of two carbon-13 isotopes at the 1 and 2 positions of the arginine molecule. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and pharmacokinetics due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine-1,2-13C2 hydrochloride involves the incorporation of carbon-13 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve high purity levels. The compound is then converted into its hydrochloride salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: L-Arginine-1,2-13C2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the guanidine group into urea derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include urea derivatives, amino derivatives, esters, and amides .
Scientific Research Applications
L-Arginine-1,2-13C2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of arginine in cellular processes and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of drugs and their interactions with arginine.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Arginine-1,2-13C2 hydrochloride exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function and signaling pathways. The isotopic labeling allows researchers to trace the metabolic fate of arginine and its derivatives in various biological systems .
Comparison with Similar Compounds
- L-Arginine-13C6 hydrochloride
- L-Arginine-5-13C,4,4,5,5-d4 hydrochloride
- L-Arginine-α-15N hydrochloride
- L-Arginine-13C6,15N4,2,3,3,4,4,5,5-d7 hydrochloride
Comparison: L-Arginine-1,2-13C2 hydrochloride is unique due to the specific placement of carbon-13 isotopes at the 1 and 2 positions. This specific labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to other isotopically labeled arginine compounds .
Properties
Molecular Formula |
C6H15ClN4O2 |
---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; |
InChI Key |
KWTQSFXGGICVPE-GSAMYSAMSA-N |
Isomeric SMILES |
C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
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